molecular formula C17H19N3O2 B565356 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide CAS No. 1071504-81-8

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide

Cat. No. B565356
CAS RN: 1071504-81-8
M. Wt: 297.358
InChI Key: UVYLJXBAHSKFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzazepine Derivatives in Biological Activity

Benzazepine derivatives, including structures similar to the specified compound, have been extensively studied for their varied biological activities. Kawase et al. (2000) explored the structure-activity relationships of 3-benzazepines, revealing cytotoxic properties against human leukemia cells and potential as multidrug resistance (MDR) inhibitors. These findings suggest applications in cancer research and therapy, particularly in overcoming drug resistance mechanisms (Kawase, Saito, & Motohashi, 2000).

Neurological Disorder Research

Compounds with benzazepine structures have been evaluated for their potential in treating neurological disorders. For instance, oxcarbazepine, a derivative, has shown efficacy in managing epilepsy and trigeminal neuralgia, highlighting the relevance of benzazepine derivatives in neurological research (Schmidt & Sachdeo, 2000). Furthermore, JL13, a pyridobenzoxazepine compound, has been reviewed for its atypical antipsychotic activity, suggesting the utility of related compounds in psychiatric and cognitive disorder studies (Bruhwyler et al., 1997).

Cancer Biomarker Research

The exploration of biomarkers for cancer diagnosis and treatment monitoring also involves compounds that interact with DNA, such as Hoechst 33258 and its analogs. These compounds, which bind to the minor groove of DNA, offer insights into cell biology, genomics, and the mechanisms of carcinogenesis (Issar & Kakkar, 2013).

Biochemical Analysis

Biochemical Properties

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to serotonin and norepinephrine receptors, influencing neurotransmitter levels in the brain. These interactions are crucial for its potential therapeutic effects, particularly in the modulation of mood and anxiety.

Cellular Effects

The effects of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving serotonin and norepinephrine. This compound can alter gene expression related to neurotransmitter synthesis and release, impacting cellular metabolism and overall cell function. Studies have demonstrated its potential to modulate neuronal activity, which is essential for its antidepressant effects.

Molecular Mechanism

At the molecular level, 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide exerts its effects through binding interactions with neurotransmitter receptors. It acts as an antagonist at serotonin and norepinephrine receptors, inhibiting their activity and leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of mirtazapine, contributing to its potential antidepressant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of neurotransmitter levels and receptor activity.

Dosage Effects in Animal Models

The effects of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide vary with dosage in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing symptoms of depression and anxiety. At higher doses, it can cause adverse effects, including toxicity and altered behavior. These findings highlight the importance of dosage optimization for its potential therapeutic use.

Metabolic Pathways

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and safety, as well as its interaction with other drugs.

Transport and Distribution

Within cells and tissues, 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its pharmacological effects. The compound’s distribution can also influence its therapeutic potential and side effect profile.

Subcellular Localization

The subcellular localization of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action.

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(9-10-21)17(22)15-14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)19-15/h2-8,15,21H,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYLJXBAHSKFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676251
Record name N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071504-81-8
Record name N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.